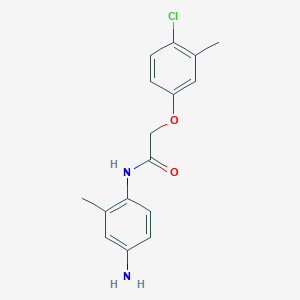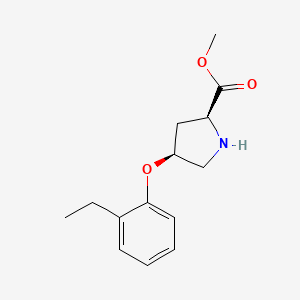
N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide (NAMPA) is a synthetic compound that has been used in a variety of scientific studies, including those in the fields of medical research and biochemistry. NAMPA is a small molecule that is easily synthesized and has a variety of applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation in Dye Production
N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide serves as an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process using a Pd/C catalyst has been developed, offering high activity, selectivity, and stability. This method, applied to N-(3-nitro-4-methoxyphenyl)acetamide, shows significant improvements over traditional iron powder reduction methods (Zhang Qun-feng, 2008).
Synthesis and Biological Screening
Researchers have synthesized a series of derivatives including N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide and screened them for biological activities such as inhibition of acetylcholinesterase and lipoxygenase enzymes. These compounds were found to be more active against acetyl cholinesterase, highlighting their potential in biochemical applications (A. Rehman et al., 2013).
Anticancer Drug Synthesis and Analysis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been synthesized and studied for its anticancer activity. The compound’s structure was elucidated using various spectroscopic techniques, and it demonstrated potential in targeting VEGFr receptors, crucial in cancer treatment (Gopal Sharma et al., 2018).
Radiosynthesis in Herbicide Study
Radiolabeled derivatives of this compound have been synthesized for studying metabolism and mode of action in herbicides. This approach provides high-specific-activity compounds essential for understanding herbicidal effects at the molecular level (B. Latli & J. Casida, 1995).
Isoflavone Synthesis via Heterocyclization
A study reported an efficient method for synthesizing isoflavones, important in various biological activities. The process involved heterocyclization using specific derivatives of N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide, leading to the formation of biologically active isoflavones (V. Moskvina et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-12(2)8-14(7-11)22-10-17(20)19-15-9-13(18)4-5-16(15)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGONIVXFUFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















